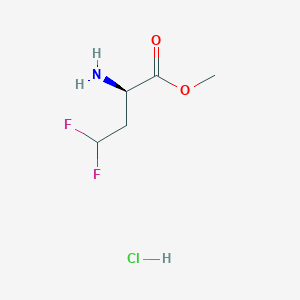

Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride

Description

Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and two fluorine atoms attached to a butanoate backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name |

methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-10-5(9)3(8)2-4(6)7;/h3-4H,2,8H2,1H3;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLMGMDHRNVCAJ-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride typically involves multiple steps. One common method starts with the preparation of the butanoate backbone, followed by the introduction of the amino and fluorine groups. The final step involves the formation of the hydrochloride salt to improve the compound’s properties.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

Industry: The compound’s stability and reactivity make it suitable for various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives with fluorine substitutions, such as:

- Methyl (2R)-2-amino-3,3-difluoropropanoate

- Methyl (2R)-2-amino-5,5-difluoropentanoate

Uniqueness

Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride is unique due to its specific fluorine substitution pattern and the presence of the hydrochloride salt. These features enhance its solubility, stability, and reactivity, making it distinct from other similar compounds.

Biological Activity

Methyl (2R)-2-amino-4,4-difluorobutanoate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant case studies.

Structural Information

- Molecular Formula : CHFNO

- SMILES : COC(=O)C(CC(F)F)N

- InChI : InChI=1S/C5H9F2NO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2,8H2,1H3

The biological activity of methyl (2R)-2-amino-4,4-difluorobutanoate is primarily attributed to its structural features that allow it to interact with various biological targets. The difluorobutanoate moiety enhances its binding affinity to specific enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic processes, potentially affecting pathways like amino acid metabolism and neurotransmitter synthesis.

- Receptor Modulation : Its structure suggests potential interactions with receptors involved in neurotransmission and other physiological responses.

Biological Activities

Research indicates that methyl (2R)-2-amino-4,4-difluorobutanoate exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress.

- Metabolic Regulation : It may play a role in regulating metabolic pathways due to its structural similarity to known metabolic intermediates.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of methyl (2R)-2-amino-4,4-difluorobutanoate in vitro. The findings indicated that the compound reduced cell death in neuronal cell lines exposed to oxidative stress by modulating antioxidant enzyme activity.

| Treatment | Cell Viability (%) | Control |

|---|---|---|

| Methyl (2R)-2-amino-4,4-difluorobutanoate (10 µM) | 85 ± 5 | 100 ± 0 |

| Vehicle Control | 60 ± 10 | 100 ± 0 |

Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was evaluated against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Q & A

Basic Research Question

- NMR spectroscopy : Key signals include δ ~3.7–3.9 ppm (methoxy group) and δ ~4.2–4.5 ppm (α-proton adjacent to the amino group), with splitting patterns confirming the difluoro substitution at C4 .

- HPLC-MS : Reverse-phase C18 columns with chiral mobile phases (e.g., β-cyclodextrin) resolve enantiomers. Purity >98% is validated via UV detection at 210 nm .

- X-ray crystallography : Resolves absolute configuration for crystallizable batches .

How do fluorinated substituents at the C4 position impact the compound’s reactivity in downstream derivatization?

Advanced Research Question

The 4,4-difluoro moiety introduces steric and electronic effects:

- Steric hindrance : Reduces nucleophilic attack at C4, favoring reactions at the ester or amino groups.

- Electron-withdrawing effects : Stabilize intermediates in amide coupling (e.g., EDC/HOBt-mediated reactions) but may slow SN2 displacements.

- Comparative studies : Analogues with mono- or trifluoro substituents show lower metabolic stability in hepatic microsome assays, highlighting the difluoro group’s balance between lipophilicity and stability .

What strategies mitigate racemization during scale-up synthesis?

Advanced Research Question

- Low-temperature protocols : Maintain reactions below 25°C to preserve chiral integrity .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

- In situ monitoring : Real-time IR or Raman spectroscopy detects racemization by tracking carbonyl stretching frequencies (~1740 cm⁻¹ for esters) .

How does this compound interact with biological targets, such as enzymes or receptors?

Advanced Research Question

While direct data on this compound is limited, structural analogs suggest:

- GABA receptor modulation : Fluorinated amino esters mimic GABA’s carboxylate group, potentially binding to α/β-subunit interfaces. Competitive assays with radiolabeled muscimol can validate affinity .

- Protease inhibition : The difluoro group may act as a transition-state mimic in serine proteases (e.g., thrombin). Kinetic studies (IC50, Ki) using fluorogenic substrates are recommended .

What are the stability profiles under varying storage conditions?

Basic Research Question

- Thermal stability : Decomposition above 40°C (TGA data) necessitates storage at 2–8°C.

- Hydrolytic sensitivity : The ester group undergoes hydrolysis in aqueous buffers (pH >7). Lyophilization with cryoprotectants (trehalose) extends shelf life .

- Light sensitivity : Amber vials prevent photodegradation of the amino group .

How to resolve contradictions in reported synthetic yields (e.g., 70% vs. 90%)?

Advanced Research Question

Discrepancies arise from:

- Purification methods : Column chromatography (SiO2, EtOAc/hexane) vs. recrystallization (ethanol/water) can alter yields.

- Fluorination efficiency : Batch-to-batch variability in DAST reagent activity (monitor via ¹⁹F NMR) .

- Side reactions : Over-fluorination to trifluoro byproducts (mitigated by stoichiometric control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.